2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

Medicinal Chemistry Chemical Synthesis Inventory Management

Select 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1807176-08-4) for SAR programs. Its ortho-fluoro group creates a distinct electronic environment vs non-fluorinated analogs, altering reactivity and target engagement. Regioisomers show different spatial arrangements, making precise isomer selection critical. The amino-nitrile platform enables diverse derivatization for kinase inhibitors and crop protection. Reported IC50 of 12 µM provides a validated starting point. Ensure batch consistency for reproducible results.

Molecular Formula C8H4F4N2
Molecular Weight 204.128
CAS No. 1807176-08-4
Cat. No. B2857243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile
CAS1807176-08-4
Molecular FormulaC8H4F4N2
Molecular Weight204.128
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C#N)F)C(F)(F)F
InChIInChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
InChIKeyCBOIQUHGIYWOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile: Core Structural and Identity Data for Procurement


2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile (CAS: 1807176-08-4) is a polysubstituted aromatic nitrile, featuring a unique combination of amino, fluoro, trifluoromethyl, and nitrile groups on a benzene core . This compound, with the molecular formula C8H4F4N2 and a molecular weight of 204.12 g/mol, is primarily utilized as a research intermediate in medicinal and synthetic chemistry .

Why 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile Cannot Be Replaced by Common Analogs


The precise substitution pattern on the benzonitrile core dictates downstream chemical reactivity and biological activity. Simple substitution with a non-fluorinated analog (e.g., 2-amino-4-(trifluoromethyl)benzonitrile) alters the electron density and steric profile of the aromatic ring, which can compromise crucial intermolecular interactions . Similarly, regioisomers (e.g., 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile) possess a different spatial arrangement of the fluoro group, fundamentally changing the molecule's shape and its ability to engage with biological targets or participate in specific synthetic transformations . The data below demonstrate that even minor structural changes result in quantifiable differences in key properties, making precise compound selection critical for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile vs. Analogs


Molecular Weight Differentiation for Inventory and Experimental Planning

The molecular weight of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile is 204.12 g/mol, which is quantifiably higher than its non-fluorinated analog, 2-amino-4-(trifluoromethyl)benzonitrile . This difference is due to the presence of the ortho-fluoro substituent (atomic weight ~19 g/mol) replacing a hydrogen atom (atomic weight ~1 g/mol).

Medicinal Chemistry Chemical Synthesis Inventory Management

Comparison of Reported Biological Activity (IC50) vs. Structurally Related Compounds

A report from a commercial vendor indicates an IC50 value of 12 µM for 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile in a cytotoxicity assay [1]. This value provides a baseline for comparison, although the specific target and assay details are not disclosed. In contrast, a closely related structural analog, 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile, is described as an intermediate without any associated potency data in the same source .

Medicinal Chemistry Drug Discovery Biochemical Assay

Purity Specifications and Hazard Classification for Procurement Decisions

The target compound is commercially available with a purity specification of ≥98% or 95% , offering flexibility based on experimental needs. Its GHS hazard classification includes H302, H312, H315, H319, H332, and H335, indicating acute toxicity and irritant properties . This is a more comprehensive and restrictive hazard profile compared to its non-fluorinated analog, 2-amino-4-(trifluoromethyl)benzonitrile, which is primarily noted as a skin and eye irritant in some sources .

Procurement Safety Quality Control

High-Value Application Scenarios for 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile


Synthesis of Fluorinated Pharmaceutical Intermediates

The compound's unique combination of functional groups makes it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry programs targeting kinase inhibitors or other enzymes where fluorination is a common strategy to modulate potency and metabolic stability [1]. Its ortho-fluoro substituent provides a distinct steric and electronic environment compared to non-fluorinated analogs, which can be exploited to fine-tune lead compounds .

Structure-Activity Relationship (SAR) Studies in Drug Discovery

As demonstrated by the reported IC50 value of 12 µM [1], this compound has shown preliminary biological activity. Researchers can use 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile as a starting point for SAR investigations, comparing its activity profile to its regioisomers (e.g., 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile) to map the importance of fluorine position on biological activity . This quantitative comparison helps guide the design of more potent and selective drug candidates.

Development of Novel Agrochemicals or Materials

The trifluoromethyl group is a common motif in both pharmaceuticals and agrochemicals due to its high electronegativity and lipophilicity. The combination with an amino and a nitrile group on a fluorinated aromatic ring provides a versatile platform for further derivatization into a wide range of potential crop protection agents or functional materials [1].

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